
Tert-butyl 3-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 3-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate is a chemical compound with the CAS Number: 1263078-12-1 . It has a molecular weight of 300.4 . The compound is stored in a sealed, dry environment at 2-8°C . It is a solid at room temperature .
Molecular Structure Analysis
The IUPAC name of this compound is tert-butyl (3R)-3- [ (tert-butoxycarbonyl)amino]-1-piperidinecarboxylate . The InChI code is 1S/C15H28N2O4/c1-14(2,3)20-12(18)16-11-8-7-9-17(10-11)13(19)21-15(4,5)6/h11H,7-10H2,1-6H3, (H,16,18)/t11-/m1/s1 .Physical and Chemical Properties Analysis
This compound has a boiling point of 397.5°C at 760 mmHg . It is a solid at room temperature . The compound is stored in a sealed, dry environment at 2-8°C .Applications De Recherche Scientifique
Chiral Synthesis of N-Heterocycles
Chiral sulfinamides, particularly tert-butanesulfinamide, have been pivotal in the asymmetric synthesis of amines and their derivatives, including piperidines, pyrrolidines, and azetidines. These compounds are fundamental in creating many natural products and drugs due to their structural diversity and therapeutic applications (Philip, Radhika, Saranya, & Anilkumar, 2020).
Synthesis of Vandetanib
The synthesis of Vandetanib, a therapeutic agent, involves tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate as a critical intermediate. This process demonstrates the compound's role in enabling high-yield and commercially viable production routes for pharmaceuticals (Mi, 2015).
Environmental and Health Impact of Synthetic Antioxidants
Synthetic phenolic antioxidants (SPAs), including compounds like 2,6-di-tert-butyl-4-methylphenol (BHT), have been studied for their environmental occurrence, human exposure, and toxicity. Research indicates the need for understanding their environmental behaviors and potential health impacts, pointing towards developing safer, less environmentally damaging antioxidants (Liu & Mabury, 2020).
Anticancer and Antimicrobial Properties of Natural Compounds
Natural metabolites, including those with a tertiary butyl group, are explored for their potential as antioxidants, anticancer, antimicrobial, and antibacterial agents. This highlights the application of tert-butyl-containing compounds in creating bioactive molecules for various therapeutic purposes (Dembitsky, 2006).
Safety and Hazards
Mécanisme D'action
Target of Action
Tert-butyl 3-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate is a complex organic compound that is used in the synthesis of various pharmaceuticals Similar compounds have been used in the synthesis of inhibitors for poly (adp-ribose) polymerase (parp), which plays a crucial role in dna repair and programmed cell death .
Mode of Action
It is known to be used in the synthesis of dipeptides . The compound likely interacts with its targets through the formation of bonds during the synthesis process, leading to changes in the structure and function of the resulting molecules .
Biochemical Pathways
The compound is involved in the synthesis of dipeptides, which are small proteins composed of two amino acids . This process likely affects various biochemical pathways, depending on the specific dipeptides being synthesized. For instance, if the compound is used in the synthesis of a PARP inhibitor, it could affect DNA repair pathways .
Result of Action
The molecular and cellular effects of this compound would depend on the specific compounds it is used to synthesize. For instance, if used in the synthesis of a PARP inhibitor, the result of its action could be the inhibition of DNA repair and induction of cell death in cancer cells .
Action Environment
The action, efficacy, and stability of this compound are likely influenced by various environmental factors. These could include the conditions under which the compound is stored and used (e.g., temperature, pH), as well as the presence of other compounds in the reaction mixture .
Propriétés
IUPAC Name |
tert-butyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O4/c1-14(2,3)20-12(18)16-11-8-7-9-17(10-11)13(19)21-15(4,5)6/h11H,7-10H2,1-6H3,(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPDHHWCHJZHKMH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCN(C1)C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60680549 |
Source


|
| Record name | tert-Butyl 3-[(tert-butoxycarbonyl)amino]piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60680549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217710-80-9 |
Source


|
| Record name | tert-Butyl 3-[(tert-butoxycarbonyl)amino]piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60680549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

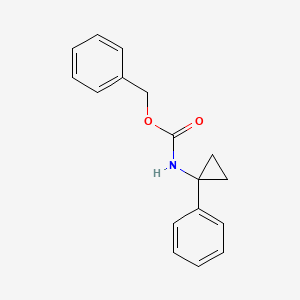
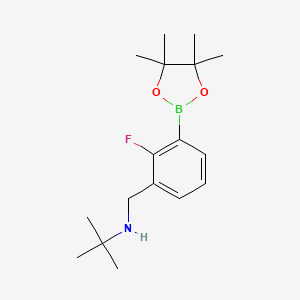
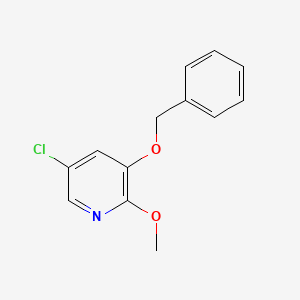
![N-Benzyl-2-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-2-oxoacetamide](/img/structure/B567861.png)

![N-[(3-chloropyrazin-2-yl)methyl]ethanamine](/img/structure/B567866.png)
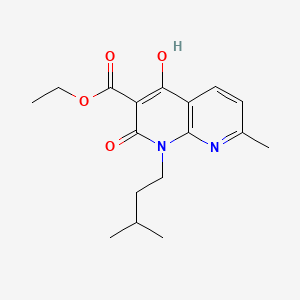
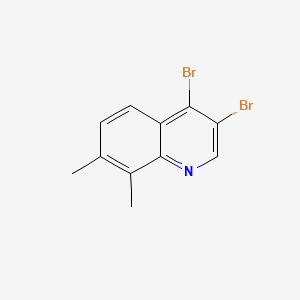
![N-(2-Aminoethyl)-2-[5-(3-phenoxyphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B567873.png)
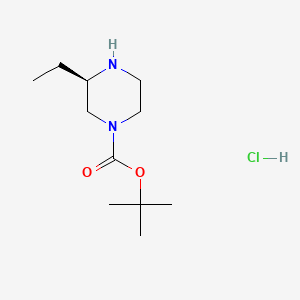
![4,5,6,7-Tetrahydrobenzo[b]thiophen-2-amine hydrochloride](/img/structure/B567876.png)

![(1R,2S,5S)-3-((S)-2-(3-(1-(tert-butylsulfonylmethyl)cyclohexyl)ureido)-3,3-dimethylbutanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B567878.png)
